molecular formula C11H26ClNS B136970 11-Amino-1-undecanethiol hydrochloride CAS No. 143339-58-6

11-Amino-1-undecanethiol hydrochloride

Cat. No.: B136970
CAS No.: 143339-58-6
M. Wt: 239.85 g/mol
InChI Key: LOQACAFAHHWTBJ-UHFFFAOYSA-N
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Description

11-Amino-1-undecanethiol hydrochloride: is an alkanethiol compound with an 11-carbon chain, an amino group, and a thiol group. It is known for forming self-assembled monolayers (SAMs) on various substrates, which makes it valuable in surface chemistry and nanotechnology .

Mechanism of Action

Target of Action

The primary target of 11-Amino-1-undecanethiol hydrochloride, also known as 1-Undecanethiol, 11-amino-, hydrochloride, is the surface of nanoparticles . It forms a self-assembled monolayer (SAM) between the amino groups and the surface of the nanoparticles .

Mode of Action

The compound interacts with its targets by forming SAMs on dielectric modified field effect transistors (DMFETs). These DMFETs are used to arrange the bio-molecular system in the nanogaps to detect protein-ligand binding for biosensing applications .

Biochemical Pathways

The compound affects the biochemical pathways involved in protein-ligand binding. By forming SAMs on DMFETs, it arranges the bio-molecular system in the nanogaps, enabling the detection of protein-ligand binding .

Pharmacokinetics

Given its use in biosensing applications, it’s likely that its bioavailability is primarily determined by its ability to form sams on dmfets .

Result of Action

The molecular and cellular effects of the compound’s action include the detection and blocking of high transmitting norovirus in aqueous environments . It can also improve the electronic coupling by binding the quantum dots (QDs) and fullerene heterodimers (FMH) .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, it’s used on Titanium (Ti) and Gold (Au) substrates to create a bifunctional membrane . The compound is typically stored at a temperature of 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 11-Amino-1-undecanethiol hydrochloride can be synthesized by reacting 11-aminoundecanoic acid with thionyl chloride to form 11-aminoundecanoyl chloride, which is then reacted with hydrogen sulfide to produce 11-amino-1-undecanethiol. The final step involves the addition of hydrochloric acid to obtain this compound .

Industrial Production Methods: Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 8-Amino-1-octanethiol hydrochloride
  • 6-Amino-1-hexanethiol hydrochloride
  • 3-Amino-1-propanethiol hydrochloride
  • 11-Mercaptoundecanoic acid
  • 4-Aminothiophenol

Uniqueness: 11-Amino-1-undecanethiol hydrochloride is unique due to its longer carbon chain, which provides greater flexibility and stability in forming self-assembled monolayers. This makes it particularly useful in applications requiring robust and durable surface modifications .

Properties

IUPAC Name

11-aminoundecane-1-thiol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25NS.ClH/c12-10-8-6-4-2-1-3-5-7-9-11-13;/h13H,1-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQACAFAHHWTBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCN)CCCCCS.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901347444
Record name 11-Amino-1-undecanethiol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143339-58-6
Record name 11-Amino-1-undecanethiol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-Amino-1-undecanethiol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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